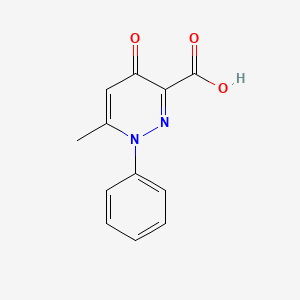

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid

Übersicht

Beschreibung

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is a pyridazine derivative, characterized by a phenyl group at the 1-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid has been investigated for its biological activity, particularly in the following areas:

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, a derivative was tested against resistant strains of bacteria, demonstrating significant efficacy in inhibiting growth .

Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines .

Anti-inflammatory Effects : The compound has also been studied for its potential to modulate inflammatory responses. In animal models, it reduced markers of inflammation, suggesting a therapeutic role in conditions like arthritis .

Agricultural Applications

The compound's ability to act as a biopesticide is noteworthy. Its derivatives have been tested for effectiveness against agricultural pests and pathogens, showing promise as environmentally friendly alternatives to synthetic pesticides. Field trials indicated a reduction in pest populations without harming beneficial insects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a decrease in cell viability in human breast cancer cells (MCF7) by 70% after 48 hours at a concentration of 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For instance, some derivatives may inhibit enzyme activity or interfere with cellular signaling pathways, leading to their observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Lacks the methyl group at the 6-position.

6-Methyl-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Lacks the keto group at the 4-position.

Uniqueness

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is unique due to the presence of both the methyl group at the 6-position and the keto group at the 4-position. This combination of functional groups may contribute to its distinct chemical reactivity and potential biological activities .

Biologische Aktivität

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid (commonly referred to as the compound) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

- CAS Number : 68254-08-0

These properties are critical for understanding the compound's interactions and efficacy in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathways often include the formation of the dihydropyridazine core followed by functionalization at various positions to enhance biological activity.

Antitumor Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antitumor properties. A study highlighted that various analogs, including those similar to 6-Methyl-4-oxo-1-phenyl derivatives, have shown effectiveness against prostate cancer cell lines (LNCaP) by inhibiting androgen receptor activity . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Reports indicate that certain derivatives possess a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as pathogenic fungi such as Candida species . The minimum inhibitory concentration (MIC) values for these activities are crucial for determining therapeutic potential.

Cannabinoid Receptor Modulation

Notably, research has identified that compounds with a similar structure can act as selective modulators of cannabinoid receptors, particularly CB2 receptors. This suggests potential applications in pain management and anti-inflammatory therapies . The efficacy of these compounds is often measured through their binding affinity and functional activity at the receptor level.

Study on Prostate Cancer

In a comparative study involving several dihydropyridazine derivatives, the compound was tested for its ability to inhibit prostate cancer cell proliferation. Results indicated that specific substitutions on the phenyl ring significantly enhanced antiandrogenic activity compared to other known inhibitors like enzalutamide .

Antifungal Activity Assessment

Another study assessed the antifungal efficacy of 6-Methyl-4-oxo derivatives against Candida albicans. The results showed a synergistic effect when combined with fluconazole, indicating potential for combination therapies in treating resistant fungal infections .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLQQYCKWAAZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382765 | |

| Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68254-08-0 | |

| Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.